
7,11-Dimethyldodec-10-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,11-Dimethyldodec-10-en-3-one is an organic compound with the molecular formula C14H26O and a molecular weight of 210.36 g/mol . It is known for its unique structure, which includes a double bond and two methyl groups at specific positions on the carbon chain. This compound is often used in various chemical and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,11-Dimethyldodec-10-en-3-one typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the use of a Grignard reaction, where a suitable alkyl halide is reacted with magnesium in the presence of an ether solvent to form the corresponding Grignard reagent. This reagent is then reacted with a suitable carbonyl compound to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques also plays a crucial role in the industrial production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
7,11-Dimethyldodec-10-en-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides)
Major Products Formed
Oxidation: Alcohols, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated compounds, alkylated compounds
Applications De Recherche Scientifique
7,11-Dimethyldodec-10-en-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7,11-Dimethyldodec-10-en-3-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, leading to alterations in metabolic pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,11-Dimethyl-10-dodecen-3-one
- 10-Dodecen-3-one, 7,11-dimethyl-
Comparison
Compared to other similar compounds, 7,11-Dimethyldodec-10-en-3-one is unique due to its specific structure and functional groups. This uniqueness can result in different chemical reactivity and biological activities, making it valuable for specific applications where other compounds may not be as effective .
Propriétés
Numéro CAS |
39268-96-7 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
7,11-dimethyldodec-10-en-3-one |
InChI |
InChI=1S/C14H26O/c1-5-14(15)11-7-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3 |
Clé InChI |
BHIKFSYWWLGMRR-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCCC(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


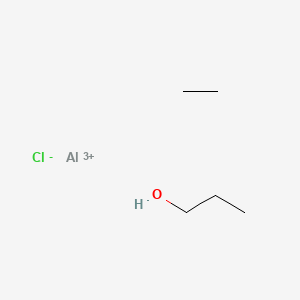
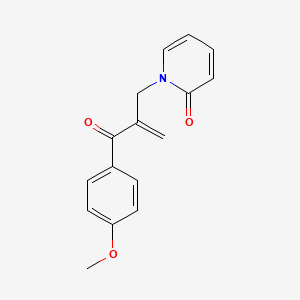
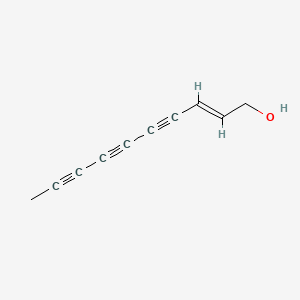
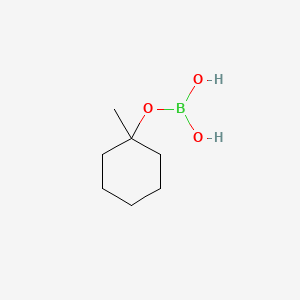


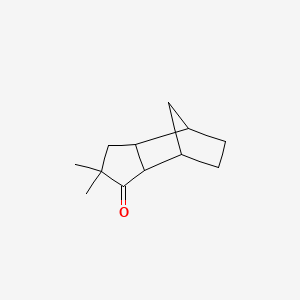
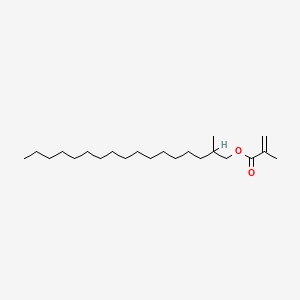
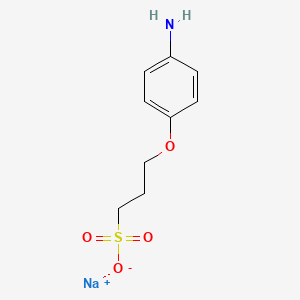

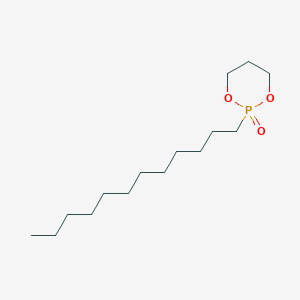
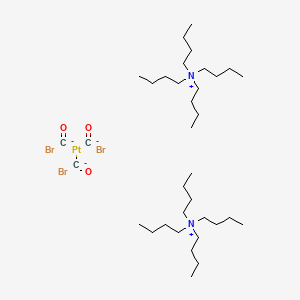
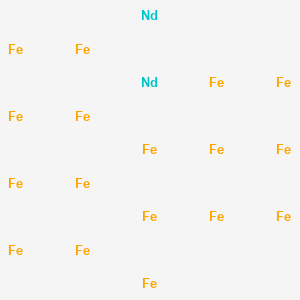
![Bis[[(2-aminoethyl)amino]methyl]phenol](/img/structure/B12661754.png)
